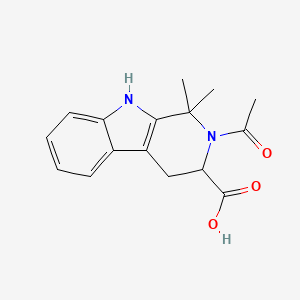

2-Acetyl-1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Description

2-Acetyl-1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS: 1008081-01-3) is a tetrahydro-β-carboline (THβC) derivative characterized by a dimethyl group at the 1-position and an acetyl substituent at the 2-position of the β-carboline core . Its molecular formula is C₁₆H₁₈N₂O₃, with a molecular weight of 286.33 g/mol .

Properties

IUPAC Name |

2-acetyl-1,1-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-9(19)18-13(15(20)21)8-11-10-6-4-5-7-12(10)17-14(11)16(18,2)3/h4-7,13,17H,8H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMSVTQPEFGELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=C(C1(C)C)NC3=CC=CC=C23)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643325 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with acetylacetone under acidic conditions, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale synthesis might employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify biological activity.

Substitution: Commonly involves replacing one functional group with another to create derivatives with different properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

The beta-carboline structure is prevalent in many biologically active compounds. This compound's derivatives are investigated for their potential as therapeutic agents due to their ability to interact with various biological targets.

Case Study: Neuroprotective Effects

Research has indicated that compounds similar to 2-acetyl-1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid exhibit neuroprotective properties. For instance, studies have shown that beta-carbolines can modulate neurotransmitter systems and may offer protective effects against neurodegenerative diseases like Alzheimer's .

Drug Design

The compound serves as a scaffold for the development of new drugs. Its structural features allow for modifications that can enhance biological activity or selectivity for specific targets.

Example: Inhibitors of Protein Interactions

A notable application is in the design of inhibitors targeting protein-protein interactions such as those involving β-catenin/T-cell factor complexes. The bioisosteric replacement approach using this compound has shown promise in enhancing binding affinities .

Synthesis of Heterocycles

The compound can be utilized in synthetic organic chemistry to create various heterocyclic compounds through multicomponent reactions. These reactions are vital for generating libraries of compounds for screening in drug discovery .

Mechanism of Action

The mechanism of action of 2-Acetyl-1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the biological context and the specific derivatives of the compound being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects on Bioactivity: The 1-ethyl derivative (CID 3143288) demonstrates significant anti-inflammatory and antitumor activity, attributed to COX-2 inhibition and reactive oxygen species (ROS) scavenging . The target compound’s acetyl group may enhance electron-withdrawing effects, altering binding affinity compared to alkyl or aryl substituents.

Synthetic Yields: 1-Methyl and 1-phenyl derivatives are synthesized in high yields (90% and 82.4%, respectively) via Pictet-Spengler reactions .

This contrasts with the 1-(4-hydroxy-3-methoxyphenyl) derivative, where polar groups improve solubility .

Research Findings and Pharmacological Implications

- Antioxidant Potential: Analogues like the 1-ethyl derivative inhibit lipid peroxidation . The acetyl group in the target compound may similarly stabilize free radicals.

- Enzyme Modulation : Substituents at position 1 (e.g., ethyl, phenyl) influence interactions with enzymes like COX-2 . The dimethyl group in the target compound could sterically hinder such interactions.

Limitations and Contradictions:

- highlights high yields for simpler derivatives (e.g., 1-methyl), but complex substitutions (e.g., trichloromethyl in compound 4) result in lower yields (32.6%) and instability . The target compound’s synthesis may face similar challenges.

- Biological data for the target compound is lacking, necessitating caution in extrapolating activities from analogues.

Biological Activity

2-Acetyl-1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS Number: 1008081-01-3) is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O3 |

| Molecular Weight | 286.33 g/mol |

| Boiling Point | 549.9 ± 50.0 °C (Predicted) |

| Density | 1.291 ± 0.06 g/cm³ (Predicted) |

| pKa | Approximately 3 ± 0.40 (Predicted) |

Biological Activities

Antiparasitic Activity

Research indicates that beta-carboline derivatives exhibit significant antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A study reported that a related beta-carboline compound demonstrated an IC50 value of 14.9 µM against the epimastigote form and EC50 values of 45 µM and 33 µM against the trypomastigote and amastigote forms, respectively . Notably, these compounds showed low cytotoxicity towards mammalian cells, with a selective index indicating a higher toxicity towards the parasite compared to human cells .

Antitumor Activity

Beta-carbolines have also been investigated for their anticancer properties. Various studies have demonstrated that these compounds can induce cytotoxicity in cancer cell lines. For instance, certain tetrahydro-beta-carboline derivatives exhibited moderate cytotoxicity against human tumor cell lines such as KB and A-549, with IC50 values ranging from micromolar to nanomolar concentrations . The mechanism of action often involves apoptosis induction and disruption of mitochondrial function in cancer cells .

Neuropharmacological Effects

Beta-carbolines are known to interact with benzodiazepine receptors in the central nervous system. Some derivatives act as antagonists to diazepam, suggesting potential applications in treating anxiety and other neuropsychiatric disorders . The ability to modulate neurotransmitter systems highlights their importance in neuropharmacology.

Case Studies

- Antiparasitic Efficacy : In a study examining various beta-carboline derivatives for their activity against T. cruzi, one compound was found to significantly reduce the number of infected cells while also decreasing the internalized parasites in mammalian cells . Electron microscopy revealed morphological changes in treated parasites, indicating disruption of cellular integrity.

- Antitumor Screening : A series of synthesized tetrahydro-beta-carbolines were tested against several cancer cell lines (e.g., P-388 leukemia and A-549 lung carcinoma). The study found that modifications to the side chains enhanced cytotoxic activity, with some compounds achieving IC50 values below 10 µM .

Q & A

Q. What are the established synthetic routes for 2-acetyl-1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of β-carboline derivatives typically involves Pictet-Spengler cyclization between tryptophan derivatives and carbonyl compounds. For example, acetaldehyde or formaldehyde reacts with L-tryptophan under acidic conditions to form tetrahydro-β-carboline scaffolds . Optimization may include:

- Temperature control : Refluxing in acetic acid (e.g., 3–5 hours at 100°C) .

- pH adjustment : Neutralization to pH 8 post-reaction to precipitate the product .

- Solvent selection : Recrystallization from DMF/acetic acid mixtures improves purity .

Yield variations (e.g., 32.6% to 90%) highlight the need for stoichiometric precision and purification techniques .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H-NMR (DMSO-d6) identifies substituents (e.g., acetyl groups at δ 1.25 ppm for CH3) and confirms stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity, especially when synthesizing derivatives with overlapping functional groups .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., 316.35 g/mol for Boc-protected analogs) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of β-carboline derivatives?

Stereoselectivity in Pictet-Spengler reactions depends on:

- Chiral auxiliaries : Use of Boc (tert-butoxycarbonyl) groups to protect amines, directing cyclization to specific enantiomers .

- Catalytic asymmetric synthesis : Chiral acids (e.g., trifluoroacetic acid) may induce enantiomeric excess in tetrahydro-β-carboline formation .

Advanced NMR techniques (e.g., NOESY) or X-ray crystallography resolve ambiguities in stereochemical assignments .

Q. What pharmacological mechanisms are hypothesized for β-carboline derivatives, and how can they be validated experimentally?

β-carbolines exhibit neuroactive properties due to structural mimicry of endogenous alkaloids. Proposed mechanisms include:

- Monoamine oxidase (MAO) inhibition : Assess via enzyme activity assays using kynuramine as a substrate .

- Antioxidant activity : Quantify radical scavenging using DPPH or ABTS assays .

- In vitro neuroprotection : Test against oxidative stress in SH-SY5Y neuronal cells, measuring caspase-3 activation .

Q. How can researchers reconcile discrepancies in reported synthetic yields or biological activity data?

- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst lot variability) .

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC50 values for MAO inhibition) .

- Computational modeling : Density Functional Theory (DFT) predicts reaction pathways or binding affinities to explain outliers .

Methodological Considerations

Q. What strategies ensure high purity in β-carboline derivatives for pharmacological studies?

- Column chromatography : Separate isomers using silica gel with gradient elution (e.g., hexane/ethyl acetate) .

- Recrystallization : Optimize solvent polarity (e.g., methanol/ethyl acetate mixtures) to remove acetylated byproducts .

- Quality control : Use triple-detection HPLC (UV, MS, CAD) for batch consistency .

Q. How can researchers mitigate hazards associated with β-carboline synthesis?

- Safety protocols : Handle trichloroacetaldehyde (a precursor) in fume hoods due to volatility and toxicity .

- Waste management : Neutralize acidic reaction mixtures before disposal to comply with lab safety regulations .

Data Contradiction Analysis

Q. Why do synthetic yields for similar β-carboline derivatives vary significantly across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.